molecular formula C13H11Cl2NO3 B6450457 ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 2640950-06-5

ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B6450457
CAS No.: 2640950-06-5
M. Wt: 300.13 g/mol
InChI Key: ZUFNVEFUPNNAIN-UHFFFAOYSA-N
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Description

Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core substituted with chlorine atoms at positions 5 and 7, a methyl group at position 1, and an ethyl ester at position 2. Its dichloro substitutions likely enhance electron-withdrawing effects, influencing reactivity and interactions in biological systems .

Properties

IUPAC Name

ethyl 5,7-dichloro-1-methyl-4-oxoquinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NO3/c1-3-19-13(18)8-6-16(2)10-5-7(14)4-9(15)11(10)12(8)17/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFNVEFUPNNAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C(=CC(=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

    Esterification: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester derivative.

    Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis: Large quantities of starting materials are reacted in reactors under controlled conditions.

    Catalysis: Efficient catalysts are used to enhance the reaction rate and yield.

    Separation and Purification: Advanced separation techniques such as distillation, crystallization, and chromatography are employed to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at positions 5 and 7 can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group at position 4 can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The methyl group at position 1 can be oxidized to form a carboxylic acid derivative.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Formation of 5,7-diamino or 5,7-dithio derivatives.

    Reduction: Formation of 4-hydroxy derivatives.

    Oxidation: Formation of 1-carboxy derivatives.

Scientific Research Applications

Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of antibacterial agents.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Research: It serves as a model compound for studying quinolone chemistry and reactivity.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for DNA replication and transcription in bacteria. The compound inhibits the activity of these enzymes, leading to the disruption of DNA synthesis and ultimately causing bacterial cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with modifications at positions 1, 4, 5, 7, and 3 exhibit distinct physicochemical and biological properties. Below is a systematic comparison:

Table 1: Structural and Functional Comparison of Selected 4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Derivatives

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
Ethyl 5,7-dichloro-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 1-Me; 5,7-Cl; 3-COOEt C₁₃H₁₁Cl₂NO₃ Potential intermediate for antimicrobial agents; strong electron-withdrawing substituents
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate 5,7-OMe; 3-COOEt C₁₄H₁₅NO₅ Enhanced solubility due to methoxy groups; used in crystallography studies
Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate 5,7-Me; 3-COOEt C₁₄H₁₅NO₃ Lipophilic character; potential pharmacokinetic optimization
2-Hydroxyethyl 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate (7) 1-allyl; 6-Cl; 3-COOCH₂CH₂OH C₁₅H₁₄ClNO₄ Solvent-dependent synthesis; explored for biological potential
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47) 1-pentyl; 4-S; 3-CONH(Adm) C₂₇H₃₆N₂OS Thioxo substitution increases hydrogen-bonding capacity; tested in medicinal chemistry

Key Findings

Substituent Effects on Reactivity and Solubility Chlorine vs. Ester vs. Amide at Position 3: Ethyl esters (e.g., target compound) improve membrane permeability compared to carboxamides (e.g., compound 47), but carboxamides exhibit stronger hydrogen-bonding capacity, critical for target binding .

Biological Activity

  • The thioxo derivative (compound 47) demonstrated enhanced hydrogen-bonding interactions in crystal structures, correlating with improved pharmacological activity in preliminary assays .
  • The allyl-substituted analog (compound 7) highlighted solvent-dependent synthesis pathways, suggesting tunability for specific applications .

Crystallographic Insights Methoxy-substituted derivatives (e.g., ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) form stable crystals amenable to analysis via SHELX and WinGX, aiding in structure-property relationship studies . Dichloro and methyl groups may disrupt hydrogen-bonding networks compared to methoxy analogs, impacting crystallization behavior .

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